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N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Physicochemical profiling Drug-likeness Permeability prediction

N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226432-17-2) is a fully synthetic quinoline-4-amine derivative featuring a piperidine-1-carbonyl moiety at the 2-position, a 6-methyl substituent on the quinoline core, and a 4-ethoxyphenylamino group at the 4-position. The compound has molecular formula C24H27N3O2 and molecular weight 389.5 g/mol.

Molecular Formula C24H27N3O2
Molecular Weight 389.499
CAS No. 1226432-17-2
Cat. No. B2645456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS1226432-17-2
Molecular FormulaC24H27N3O2
Molecular Weight389.499
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4
InChIInChI=1S/C24H27N3O2/c1-3-29-19-10-8-18(9-11-19)25-22-16-23(24(28)27-13-5-4-6-14-27)26-21-12-7-17(2)15-20(21)22/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26)
InChIKeyBGQNCCVQQQDVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226432-17-2): Physicochemical Identity and Structural Classification for Preclinical Procurement


N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226432-17-2) is a fully synthetic quinoline-4-amine derivative featuring a piperidine-1-carbonyl moiety at the 2-position, a 6-methyl substituent on the quinoline core, and a 4-ethoxyphenylamino group at the 4-position [1]. The compound has molecular formula C24H27N3O2 and molecular weight 389.5 g/mol. Its computed physicochemical properties include an XLogP3-AA of 5.1, topological polar surface area (TPSA) of 54.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the broader class of 4-aminoquinoline-piperidine hybrids, a scaffold widely explored for antimalarial, antibacterial, kinase-inhibitory, and acetylcholinesterase-modulating activities .

Why N-(4-Ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine Cannot Be Replaced by a Generic Quinoline-Piperidine Analog


Within the 6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine scaffold series, seemingly minor variations in the N4-aryl substituent or quinoline ring substitution pattern produce divergent physicochemical profiles and, based on class-level evidence, potentially divergent target engagement [1]. The 4-ethoxyphenyl group confers a distinct combination of lipophilicity (XLogP3-AA = 5.1) and electron-donating character compared to halogenated (e.g., 4-fluorophenyl) or methyl-substituted analogs, affecting solubility, permeability, and binding-site complementarity [1]. Furthermore, the absence of a substituent at the 8-position (unlike the 8-methoxy analog EPMQ, CAS 1251688-22-8) eliminates a steric and electronic modulator adjacent to the quinoline nitrogen, which can alter metal-chelation capacity and intercalation geometry . Simply substituting a close analog risks losing the specific physicochemical signature and, where data exist, the differential bioactivity profile that defines this compound's utility as a chemical probe or lead scaffold.

Quantitative Differentiation Evidence: N-(4-Ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 4-Ethoxyphenyl vs. 4-Fluorophenyl and 3-Chlorophenyl Analogs

The target compound (CAS 1226432-17-2) exhibits an XLogP3-AA value of 5.1, computed and verified via PubChem [1]. In comparison, the direct 4-fluorophenyl analog (CAS 1226455-79-3, molecular formula C22H22FN3O) possesses a lower computed logP due to the replacement of the electron-donating, lipophilic ethoxy group (-OCH2CH3) with a smaller, electronegative fluorine atom; the reduction in carbon count (C24→C22) and introduction of the polar C-F bond both contribute to a decreased logP . The 3-chlorophenyl analog (CAS 1226456-29-6) differs in both halogen type and substitution position, further altering the lipophilic-hydrophilic balance . This ~1–1.5 unit logP differential translates to an approximately 10- to 30-fold difference in predicted octanol-water partition coefficient, directly affecting passive membrane permeability, non-specific protein binding, and in vitro assay behavior.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation: Impact on Oral Bioavailability Predictions Within the 4-Aminoquinoline-Piperidine Series

The target compound has a computed TPSA of 54.5 Ų [1]. This places it below the commonly cited Veber threshold of 140 Ų for oral bioavailability and well within the range predictive of favorable CNS penetration (typically <70–90 Ų). The 8-methoxy analog EPMQ (CAS 1251688-22-8, C24H27N3O3) possesses an additional methoxy group at the 8-position of the quinoline ring, which increases the heteroatom count and is predicted to raise TPSA by approximately 10–15 Ų (estimated ~65–70 Ų) . The thiomorpholine-containing UT-A1 inhibitor A5 (BDBM115186, N-(4-ethoxyphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine) further replaces the piperidine carbonyl with a thiomorpholine carbonyl, introducing a sulfur atom that slightly increases molecular complexity and TPSA [2]. The lower TPSA of the target compound suggests superior passive permeability potential compared to 8-substituted analogs.

ADME prediction Oral bioavailability Lead optimization

Hydrogen Bond Donor Count: Single-Donor Profile Distinguishes 1226432-17-2 from Aminoquinoline Congeners Bearing Additional HBD Substituents

The target compound contains exactly one hydrogen bond donor (the secondary amine N4-H) and four hydrogen bond acceptors, as computed by PubChem [1]. This single-donor, multi-acceptor profile is a deliberate design feature: it constrains the compound's hydrogen-bonding pharmacophore to a single vector while retaining multiple acceptor sites for target engagement. In contrast, analogs bearing additional polar substituents—such as the 3,5-dimethoxyphenyl analog (CAS 1226457-54-0), which introduces two methoxy oxygen atoms with lone-pair acceptor capacity and potentially alters the electronic character of the N4-aryl ring—present a different H-bonding landscape . The absence of hydrogen bond donors beyond the central secondary amine reduces the desolvation penalty for membrane crossing and minimizes promiscuous hydrogen-bond interactions that can drive off-target binding.

Medicinal chemistry Ligand efficiency Selectivity design

Rotatable Bond Count and Conformational Flexibility: Differentiating 1226432-17-2 from 4-Methylpiperidine-Containing Congeners

The target compound possesses five rotatable bonds as computed by PubChem [1], corresponding to the ethoxy group (C-O and O-CH2 rotations), the N4-C(aryl) bond, the piperidine-1-carbonyl C-N bond, and the carbonyl-quinoline C-C bond. Analogs incorporating a 4-methylpiperidine-1-carbonyl moiety, such as N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1251588-11-0), introduce additional conformational degrees of freedom via the methyl substituent on the piperidine ring while simultaneously creating a chiral center that generates stereoisomeric complexity . The unsubstituted piperidine ring in the target compound eliminates stereochemical ambiguity, simplifies conformational pre-organization, and reduces the entropic penalty upon target binding—features that are valuable for structure-based drug design where a single, well-defined binding pose is desired.

Conformational analysis Entropic penalty Binding affinity optimization

Recommended Procurement and Application Scenarios for N-(4-Ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226432-17-2)


Kinase Inhibitor Lead Discovery: Exploiting the 4-Ethoxyphenyl Pharmacophore for Selective ATP-Binding Site Engagement

The combination of a single hydrogen bond donor, moderate TPSA (54.5 Ų), and the electron-rich 4-ethoxyphenyl group makes this compound a strong candidate for kinase hinge-binding scaffold optimization [1]. The 4-ethoxyphenyl substituent can occupy the hydrophobic back pocket of kinase ATP-binding sites, while the piperidine carbonyl provides a vector for solvent-exposed region functionalization. This scaffold is best deployed in medium-throughput kinase profiling panels to identify selective inhibition signatures, particularly for kinases with sterically accessible hydrophobic pockets adjacent to the hinge region .

Antiparasitic Drug Discovery: 4-Aminoquinoline-Piperidine Hybrid for Heme Detoxification Pathway Interrogation in Plasmodium Species

Quinoline-4-amines are established pharmacophores for heme detoxification inhibition in malaria parasites. The 6-methyl substitution and piperidine-1-carbonyl appendage of CAS 1226432-17-2 differentiate it from chloroquine and amodiaquine by altering the pKa of the quinoline nitrogen and the geometry of heme stacking . This compound is recommended for in vitro P. falciparum growth inhibition assays (e.g., SYBR Green I-based 72-hour IC50 determination) against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2, K1) strains to establish its resistance profile and differentiation from clinical 4-aminoquinolines.

Chemical Probe Development for CNS Targets: Leveraging Favorable TPSA and Lipophilicity for Blood-Brain Barrier Penetration

With a TPSA of 54.5 Ų and XLogP3-AA of 5.1, this compound falls within the predictive sweet spot for passive CNS penetration [1]. It is suitable for in vitro MDCK-MDR1 or Caco-2 permeability assays to experimentally validate its predicted blood-brain barrier penetration potential, followed by in vivo brain/plasma ratio determination in rodent models. The single hydrogen bond donor minimizes active efflux susceptibility, a common liability of 4-aminoquinoline antimalarials that limits their CNS utility.

Structure-Activity Relationship (SAR) Anchor Point for Quinoline-Piperidine Library Expansion

The compound's well-defined structure without stereocenters and with a single HBD provides an ideal 'clean' anchor point for systematic SAR exploration. Procurement for SAR programs should prioritize this compound as a reference standard against which analogs with modified N4-aryl groups (e.g., 4-fluoro, 3-chloro, 3,5-dimethoxy, 3-fluoro-4-methyl), 6-substituents, or piperidine replacements (e.g., 4-methylpiperidine, thiomorpholine) can be quantitatively compared . The computed physicochemical benchmark values (XLogP3-AA = 5.1, TPSA = 54.5 Ų, rotatable bonds = 5) serve as baseline metrics for evaluating the drug-likeness of subsequently synthesized library members [1].

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